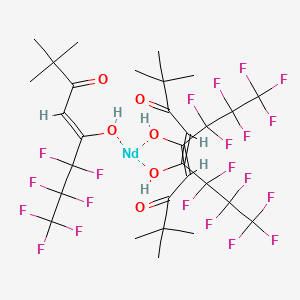
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-octane-3,5-dione; neodymium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium is a complex organofluorine compound that incorporates both fluorine and neodymium elements. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms and a neodymium ion, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium typically involves multiple steps, starting with the preparation of the fluorinated organic precursor. This precursor is then reacted with neodymium salts under controlled conditions to form the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds
Biology
In biological research, this compound is studied for its potential use in imaging and diagnostic applications. The presence of fluorine atoms makes it suitable for use in positron emission tomography (PET) imaging, where it can help visualize biological processes in real-time.
Medicine
In medicine, (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium is investigated for its potential therapeutic applications. Its ability to interact with biological molecules and pathways makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties, including high thermal stability and resistance to chemical degradation, make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with biological molecules, altering their structure and function. This interaction can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one: A similar compound without the neodymium ion.
1,1,1,2,2,3,3-Heptafluoro-4-hydroxy-4-methylpentane-2-one: Another fluorinated compound with a different carbon backbone.
Neodymium(III) trifluoromethanesulfonate: A neodymium compound with different ligands.
Uniqueness
The uniqueness of (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium lies in its combination of fluorine atoms and a neodymium ion. This combination imparts unique chemical and physical properties, such as high stability, reactivity, and potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C30H33F21NdO6 |
|---|---|
Peso molecular |
1032.8 g/mol |
Nombre IUPAC |
(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;neodymium |
InChI |
InChI=1S/3C10H11F7O2.Nd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4-; |
Clave InChI |
DPBJADMCTGONOM-KYQUTVEVSA-N |
SMILES isomérico |
CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Nd] |
SMILES canónico |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


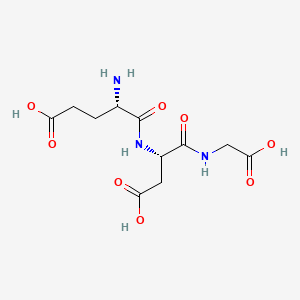
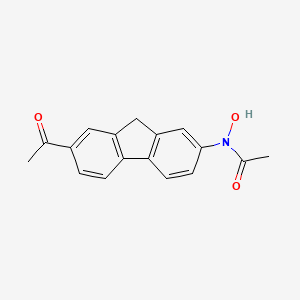
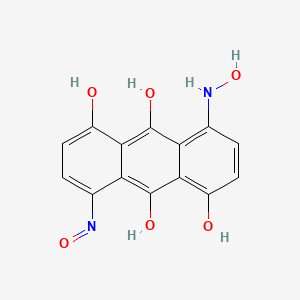
![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)

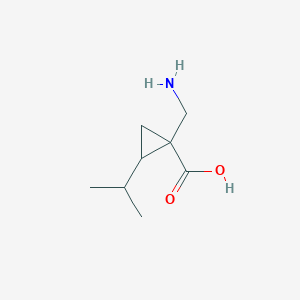

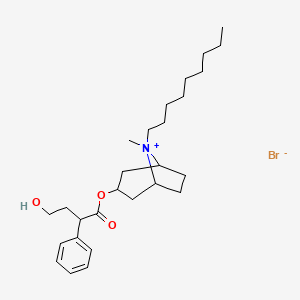

![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
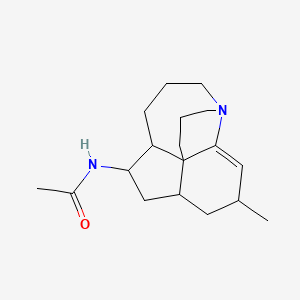
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)


